molecular formula C17H15ClN2O3S2 B2513539 N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylsulfonyl)benzamide CAS No. 946268-34-4

N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2513539
CAS No.: 946268-34-4
M. Wt: 394.89
InChI Key: WXAGBBADSHSAME-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of cyclosulfamides, a class of compounds to which N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylsulfonyl)benzamide is structurally related, has been demonstrated to provide a practical access to five-membered rings starting from chlorosulfonyl isocyanate and amino acids or nitrogen mustards. These compounds serve as valuable tools for asymmetric synthesis, indicating the role of similar compounds in facilitating the development of new synthetic methodologies (Regainia et al., 2000).

Anticancer and Antimicrobial Activities

  • A study on the facile, solvent-free synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups highlighted the significant anticancer activity of these compounds against various human cancer cell lines. This underscores the potential of this compound analogs in cancer research (Tiwari et al., 2017).

  • New N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and showed pronounced antimicrobial activity against various bacterial and fungal strains. This suggests the utility of this compound in developing new antimicrobial agents (Bikobo et al., 2017).

Green Chemistry and Environmental Considerations

  • The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which shares a functional group similarity with the target compound, was performed in water, showcasing an environmentally friendly approach to synthesizing thiazolidine derivatives. This method aligns with green chemistry principles, offering nearly quantitative yields and highlighting the environmental consideration in the synthesis of related compounds (Horishny & Matiychuk, 2020).

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-10(2)25(22,23)12-5-3-11(4-6-12)17(21)20-14-8-7-13(18)15-16(14)24-9-19-15/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAGBBADSHSAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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